molecular formula C10H11FO B12938856 2-(2-Fluorophenyl)cyclobutan-1-ol

2-(2-Fluorophenyl)cyclobutan-1-ol

Cat. No.: B12938856
M. Wt: 166.19 g/mol
InChI Key: RANOJSJLYWJFTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzyl chloride with cyclobutanone in the presence of a base, followed by reduction of the resulting ketone to the alcohol . The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide and reducing agents such as lithium aluminum hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .

Biological Activity

2-(2-Fluorophenyl)cyclobutan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Structural Characteristics

The compound features a cyclobutane ring substituted with a fluorinated phenyl group. The presence of the fluorine atom is believed to enhance lipophilicity, which may improve membrane permeability and biological efficacy. The hydroxyl group allows for hydrogen bonding with biological macromolecules, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps, including the formation of the cyclobutane core and subsequent functionalization. The compound can also undergo oxidation to form 2-(2-Fluorophenyl)cyclobutanone and reduction to yield various substituted cyclobutanols depending on the nucleophile used.

Antimicrobial Properties

Preliminary studies suggest that compounds with structural similarities to this compound exhibit antimicrobial properties. For instance, its analogs have shown activity against Mycobacterium tuberculosis, with some compounds demonstrating over 90% inhibition at specific concentrations .

Anti-inflammatory and Analgesic Effects

Research indicates that similar cyclobutane derivatives may possess anti-inflammatory and analgesic effects. The mechanism may involve modulation of inflammatory pathways through interaction with specific enzymes or receptors .

The biological activity of this compound is thought to be mediated through its interactions with various biological targets. The hydroxyl group can participate in hydrogen bonding, while the fluorinated aromatic moiety enhances binding affinity to proteins involved in key metabolic pathways .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, shedding light on their potential therapeutic applications:

  • Antimycobacterial Activity : A high-throughput screening identified several compounds that inhibited M. tuberculosis growth, indicating that structural modifications around the cyclobutane core could enhance potency against this pathogen .
  • Inflammatory Response Modulation : Compounds similar to this compound were shown to inhibit chemokine receptor activation, suggesting a role in reducing inflammation and potentially treating related diseases .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameBiological ActivityNotable Features
3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-olAntimicrobial, anti-inflammatoryContains dichlorophenyl substituent
1-(2-Fluorophenyl)cyclobutane-1-carbonyl chlorideIntermediate for synthesisKey building block in chemical synthesis
3-(Aminomethyl)-3-phenylcyclobutan-1-olModerate antimicrobial activityLacks halogen substitution

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-(2-fluorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H11FO/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8,10,12H,5-6H2

InChI Key

RANOJSJLYWJFTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2=CC=CC=C2F)O

Origin of Product

United States

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